Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride
Description
This compound is a structurally complex succinic acid ester derivative featuring a dimethylamino group, a phenoxy-methyl-ethyl backbone, and a 3-fluorophenyl substituent. The hydrochloride salt enhances its solubility and stability. Key physicochemical properties inferred from analogs include:
Properties
CAS No. |
86819-21-8 |
|---|---|
Molecular Formula |
C23H29ClFNO5 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
4-[1-(dimethylamino)-3-[2-[2-(3-fluorophenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C23H28FNO5.ClH/c1-25(2)15-20(30-23(28)13-12-22(26)27)16-29-21-9-4-3-7-18(21)11-10-17-6-5-8-19(24)14-17;/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,27);1H |
InChI Key |
DBBHFAJJKSSLJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)F)OC(=O)CCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Key Intermediate: 2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl Alcohol or Amine
- The intermediate is synthesized by alkylation of a phenol derivative bearing the 2-(2-(3-fluorophenyl)ethyl) substituent.
- The phenol is reacted with a suitable halomethyl or epoxide derivative containing the dimethylaminoethyl group.
- This step often uses mild bases and solvents such as ethanol or acetone under reflux conditions.
- The reaction avoids harsh conditions to preserve the fluorophenyl substituent and prevent side reactions.
Esterification with Butanedioic Acid or Anhydride
- The prepared aminoalkyl phenol intermediate is esterified with butanedioic acid or butanedioic acid anhydride.
- Common solvents include dry acetone or ethanol.
- The reaction is typically carried out under reflux or mild heating to promote ester bond formation.
- The molar ratio of reactants is controlled to favor monoester formation.
- The reaction avoids the Wittig reaction to prevent formation of difficult-to-remove by-products such as triphenylphosphine oxide, thus reducing pollution and simplifying purification.
Isolation and Purification
- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
- Recrystallization from acetone or ethanol is used to purify the monoester.
- The purified compound is then converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
- The hydrochloride salt form improves the compound’s stability and water solubility.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Alkylation of phenol | Phenol derivative + dimethylaminoalkyl halide or epoxide | Ethanol/acetone | Reflux (60-80°C) | Mild base may be used; avoid over-alkylation |
| Esterification | Aminoalkyl phenol + butanedioic acid anhydride | Dry acetone/ethanol | Reflux (60-80°C) | Molar ratio controlled for monoester |
| Isolation and recrystallization | Cooling, filtration, recrystallization | Acetone/ethanol | Ambient to 0°C | Purification to remove impurities |
| Hydrochloride salt formation | Treatment with HCl gas or HCl solution | Ether/ethanol | Ambient | Ensures stable salt form |
Advantages of the Described Method
- Avoids use of Wittig reaction, reducing hazardous by-products and simplifying purification.
- Mild reaction conditions reduce energy consumption and environmental impact.
- Use of common solvents like ethanol and acetone facilitates scalability.
- The method yields a fine crystalline product with good solubility properties.
Research Findings and Analytical Data
- The compound exhibits adaptogenic and stress-protective effects in biological studies, indicating the importance of purity and controlled synthesis.
- Analytical methods such as HPLC confirm purity ≥98% for the hydrochloride salt form.
- Biochemical assays demonstrate the compound’s stability and bioactivity, correlating with the quality of the synthetic process.
- The synthesis route allows for structural analog modifications, such as fluorine substitution on the phenyl ring, without compromising yield or purity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Intermediates | Conditions/Notes | Outcome/Remarks |
|---|---|---|---|
| Intermediate synthesis | Phenol derivative + dimethylaminoalkyl halide/epoxide | Reflux in ethanol or acetone, mild base | Aminoalkyl phenol intermediate |
| Esterification | Aminoalkyl phenol + butanedioic acid anhydride | Reflux in dry acetone or ethanol | Monoester formation, avoids Wittig route |
| Purification | Cooling, filtration, recrystallization | Acetone or ethanol | Pure crystalline monoester |
| Hydrochloride salt formation | Monoester + HCl gas or solution | Ambient temperature | Stable hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related succinic acid esters and pharmacologically active derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: 3-Fluorophenyl vs. 3-Methoxyphenyl: Fluorine’s electronegativity and smaller size may enhance receptor binding affinity compared to methoxy’s bulkier structure. However, methoxy groups improve metabolic stability via reduced oxidation . Naphthalenyloxy: Introduces steric hindrance, likely reducing 5-HT2A affinity but increasing nonspecific interactions .
Counterion Impact :
- HCl vs. Succinate : Hydrochloride salts generally offer higher aqueous solubility than succinates, which may improve bioavailability. Desvenlafaxine’s succinate, however, is optimized for sustained release .
Pharmacological Selectivity: Sarpogrelate shows >100-fold selectivity for 5-HT2A over 5-HT1, α/β-adrenergic, and muscarinic receptors .
Stability: The hydrochloride form ensures stability under desiccated conditions, similar to Sarpogrelate .
Biological Activity
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(3-fluorophenyl)ethyl)phenoxy)methyl)ethyl) ester, hydrochloride, commonly referred to as a derivative of butanedioic acid, has garnered attention in pharmacological studies due to its potential biological activities. This article examines its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a butanedioic acid backbone with a dimethylamino group and a phenoxy moiety. Its molecular formula is , and it exhibits properties typical of esters, including solubility in various solvents.
1. Antichlamydial Activity
Research indicates that derivatives of butanedioic acid can exhibit selective activity against Chlamydia species. A study demonstrated that specific modifications to the chemical structure enhance antichlamydial efficacy. For instance, compounds with electron-withdrawing groups showed improved activity compared to those without such modifications .
2. Adaptogenic and Stress-Protective Effects
A notable study highlighted the adaptogenic properties of butanedioic acid mono[(2-dimethylamino)ethyl ester]. In animal models, it was found to enhance resistance against cold stress and improve metabolic responses. The compound significantly increased blood glucose levels and glycogen reserves in liver tissues under stress conditions, suggesting its potential as a therapeutic agent for stress-related disorders .
3. Cytotoxicity and Toxicological Studies
The safety profile of the compound has been assessed through various toxicological studies. It demonstrated low toxicity in mammalian cell lines and did not exhibit mutagenicity in standard assays using Drosophila melanogaster models . Moreover, it was noted for its stability in plasma and metabolic environments, indicating favorable pharmacokinetic properties.
Case Study 1: Cold Resistance in Mice
In a controlled experiment involving mice subjected to cold exposure, the administration of butanedioic acid mono[(2-dimethylamino)ethyl ester] resulted in:
- Increased Survival Time : Mice treated with the compound showed a significant extension in survival time prior to freezing.
- Biochemical Improvements : Blood glucose levels were notably higher in treated mice compared to controls (80 mg% vs. 42 mg%) .
| Parameter | Control Group | Treated Group |
|---|---|---|
| Blood Glucose (mg%) | 42 ± 4 | 80 ± 4 |
| Liver Glycogen (mg/kg) | 35.2 ± 4.5 | 9.8 ± 1.2 |
Case Study 2: Antimicrobial Spectrum
The antimicrobial spectrum of the compound was evaluated against various Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives exhibited significant antimicrobial activity, others were inactive without specific structural features such as electron-withdrawing groups .
The biological activity of butanedioic acid derivatives appears to be linked to their ability to modulate metabolic pathways involved in stress response and microbial inhibition. The presence of specific functional groups enhances their interaction with biological targets, leading to improved efficacy against pathogens and better physiological adaptation under stress conditions.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
Methodology :
- Stepwise esterification : Use activated succinic acid derivatives (e.g., NHS esters) to react with the tertiary amine-containing alcohol intermediate under anhydrous conditions. This approach minimizes side reactions like hydrolysis .
- Intermediate characterization : Employ -NMR and -NMR to confirm ester bond formation and tertiary amine proton environments. Mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. Q2. How can researchers determine the compound’s solubility and stability in aqueous buffers for in vitro studies?
Methodology :
- Solubility profiling : Use a shake-flask method with phosphate-buffered saline (PBS, pH 7.4) and simulate gastric/intestinal fluids (e.g., FaSSIF/FeSSIF). Monitor solubility via UV-Vis spectroscopy at λ = 250–300 nm (aromatic π→π* transitions) .
- Stability testing : Incubate the compound in PBS at 37°C for 24–72 hours. Analyze degradation products using LC-MS with electrospray ionization (ESI) to identify hydrolyzed esters or demethylated amines .
Advanced Research Questions
Q. Q3. What experimental designs are optimal for studying the compound’s blood-brain barrier (BBB) permeability in vitro?
Methodology :
- BBB models : Use immortalized brain endothelial cells (e.g., hCMEC/D3) in Transwell® assays. Measure apparent permeability (P) and efflux ratios (using P-gp inhibitors like verapamil) to assess passive diffusion vs. active transport .
- Analytical quantification : Apply LC-MS/MS with deuterated internal standards to quantify the compound in basolateral/apical compartments. Validate with a calibration curve (1–1000 ng/mL, R > 0.99) .
Q. Q4. How can researchers resolve contradictions in receptor-binding data between computational predictions and experimental results?
Methodology :
- Docking vs. SPR/BLI : Compare AutoDock Vina (using the dimethylamino-fluorophenyl pharmacophore) with surface plasmon resonance (SPR) or bio-layer interferometry (BLI). Optimize buffer conditions (e.g., 0.01% Tween-20 in PBS) to reduce nonspecific binding .
- Negative controls : Include structurally related inactive analogs (e.g., non-fluorinated derivatives) to validate target specificity .
Q. Q5. What strategies are effective for analyzing the compound’s metabolic stability in hepatic microsomes?
Methodology :
- Incubation protocol : Use human liver microsomes (HLM, 0.5 mg/mL) with NADPH cofactor. Sample at 0, 15, 30, and 60 minutes. Quench with acetonitrile containing 1% formic acid .
- Metabolite identification : Perform UPLC-QTOF-MS in MSE mode (collision energy ramping). Key metabolites may include hydroxylated fluorophenyl groups or ester hydrolysis products .
Data Interpretation and Optimization
Q. Q6. How should researchers optimize chromatographic conditions for separating enantiomers or diastereomers of this compound?
Methodology :
Q. Q7. What are the best practices for stress testing to evaluate solid-state degradation under ICH guidelines?
Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Analyze by HPLC-DAD for oxidation (peroxide-mediated) or photolysis products .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C. A degradation rate < 5% over 30 days indicates acceptable stability .
Specialized Applications
Q. Q8. How can the compound’s interaction with serum proteins be quantified to inform pharmacokinetic modeling?
Methodology :
- Equilibrium dialysis : Incubate the compound with human serum albumin (HSA, 40 g/L) in PBS. Measure free vs. bound fractions via LC-MS/MS. Calculate binding constants (K) using Scatchard plots .
- Competitive binding : Co-incubate with warfarin (Site I binder) or ibuprofen (Site II binder) to identify primary binding sites .
Q. Q9. What in silico tools are most reliable for predicting the compound’s ADMET properties?
Methodology :
- Software selection : Use SwissADME for solubility/logP predictions and admetSAR for toxicity endpoints. Cross-validate with experimental Caco-2 permeability data .
- Limitations : Note discrepancies in predicting tertiary amine metabolism (e.g., CYP3A4 vs. CYP2D6 liability) due to steric hindrance from the phenoxy-methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
